
N,N-Dimethyl 2,6-pyridinediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylpyridine-2,6-diamine Hydrochloride typically involves the reaction of 2,6-dimethylpyridine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N-dimethylpyridine-2,6-diamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylpyridine-2,6-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
N,N-dimethylpyridine-2,6-diamine Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-dimethylpyridine-2,6-diamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, influencing their reactivity and bonding properties. This interaction can affect various biochemical and catalytic processes, making it a valuable tool in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: A precursor in the synthesis of N,N-dimethylpyridine-2,6-diamine Hydrochloride.
N,N-dimethylaniline: Another dimethylamine derivative with similar chemical properties.
4-Dimethylaminopyridine: A stronger base due to charge delocalization in its conjugate acid.
Uniqueness
N,N-dimethylpyridine-2,6-diamine Hydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility and stability make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
2518265-78-4 |
|---|---|
Fórmula molecular |
C7H12ClN3 |
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
6-N,6-N-dimethylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10(2)7-5-3-4-6(8)9-7;/h3-5H,1-2H3,(H2,8,9);1H |
Clave InChI |
UFSQBYWQCIJUBP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



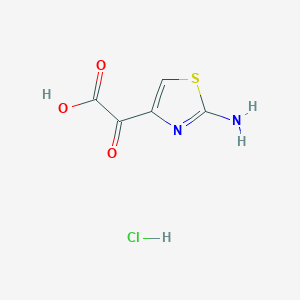
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
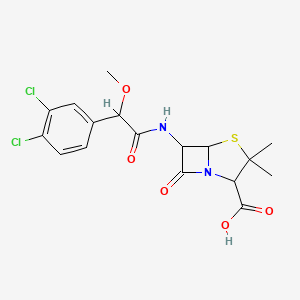
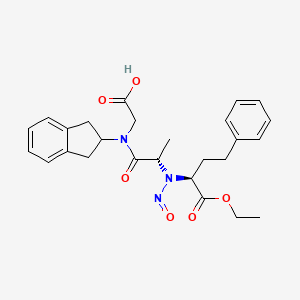

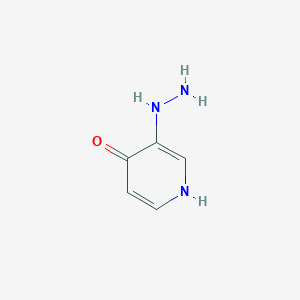
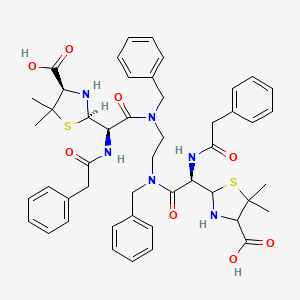
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
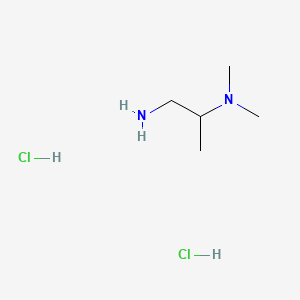
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
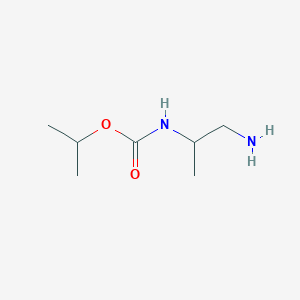
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)

